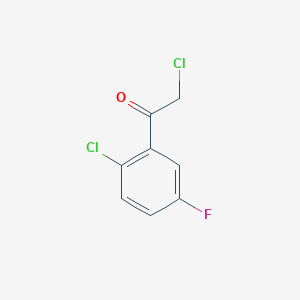

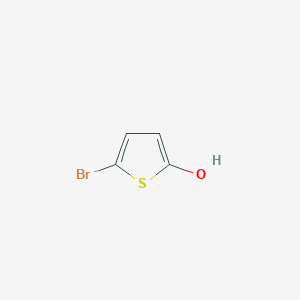

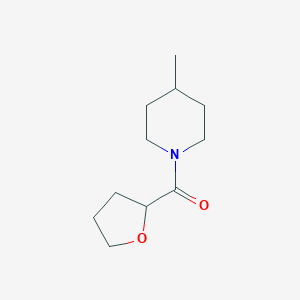

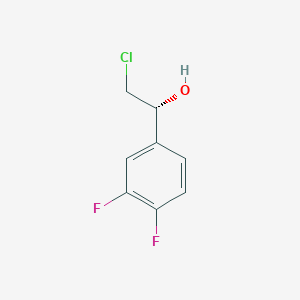

![molecular formula C8H5NO2S B059935 ベンゾ[d]チアゾール-4-カルボン酸 CAS No. 1260529-67-6](/img/structure/B59935.png)

ベンゾ[d]チアゾール-4-カルボン酸

概要

説明

Benzo[d]thiazole-4-carboxylic acid, also known as BT4C, is a small organic molecule that has found a wide range of uses in scientific research. It is a key component of many synthetic pathways, and its unique structure and properties make it a valuable tool for research into a variety of biological processes.

科学的研究の応用

抗菌用途

ベンゾ[d]チアゾール誘導体は、その抗菌特性で知られています。それらは、細菌や真菌を含む幅広い微生物に対して作用します。 例えば、関連化合物であるスルファチアゾールは、抗菌薬として使用されていることで知られています . ベンゾ[d]チアゾール-4-カルボン酸のカルボン酸基は、細菌酵素との相互作用を強化するために修飾でき、潜在的に新しい抗生物質の開発につながります。

抗がんおよび抗腫瘍活性

チアゾール化合物は、抗がんおよび抗腫瘍研究で有望視されています。それらは、がん細胞の増殖を妨げ、アポトーシスを誘導することができます。 一部のチアゾール誘導体は、抗腫瘍特性を示すチアゾフリンなどの化合物の合成に使用されてきました . ベンゾ[d]チアゾール-4-カルボン酸に関する研究は、がん細胞の特定の経路を標的とする新しい治療薬につながる可能性があります。

神経保護効果

神経変性疾患は、医学研究の主要な焦点であり、チアゾール誘導体は神経保護効果があることが発見されています。 これらの化合物は、神経伝達物質の合成に関与したり、神経細胞の損傷を防ぐ阻害剤として作用したりすることができます . ベンゾ[d]チアゾール-4-カルボン酸は、神経組織を保護したり、認知機能を高めたりする薬物の開発に貢献する可能性があります。

抗炎症特性

炎症は、身体が傷害や感染に反応して起こるものであり、それを制御することはさまざまな疾患において重要です。 チアゾール誘導体は、抗炎症活性を持つことが報告されています . ベンゾ[d]チアゾール-4-カルボン酸は、現在の薬物に比べて副作用が少ない新しい抗炎症薬の合成に利用できる可能性があります。

酵素阻害

酵素は、生物学的プロセスにおいて重要な役割を果たしており、その阻害は疾患の治療において強力なツールとなりえます。 チアゾール誘導体は、細菌のDNA複製に不可欠なDNAジャイレースBなどの酵素の阻害に使用されてきました . ベンゾ[d]チアゾール-4-カルボン酸は、より選択的かつ強力な酵素阻害剤の設計における重要な前駆体となる可能性があります。

抗糖尿病活性

糖尿病は世界的な健康問題であり、新しい抗糖尿病薬の開発は常に求められています。 チアゾール誘導体は、この分野で潜在的な可能性を示しており、一部の化合物は血糖値を調節する能力を示しています . ベンゾ[d]チアゾール-4-カルボン酸は、最小限の副作用で血糖値をより効果的に制御する新しい抗糖尿病薬の合成に関与する可能性があります。

作用機序

Target of Action

Benzo[d]thiazole-4-carboxylic acid and its derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The mode of action of Benzo[d]thiazole-4-carboxylic acid involves its interaction with the DprE1 enzyme. The compound binds to the ATP-binding pocket of the GyrB subunit , inhibiting the enzyme’s function and leading to the disruption of cell wall biosynthesis . This interaction results in the inhibition of the growth and proliferation of the bacteria .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis. This disruption affects the integrity of the bacterial cell wall, leading to the death of the bacteria . The downstream effects of this action include the reduction of bacterial load and the alleviation of the symptoms of tuberculosis .

Pharmacokinetics

The compound’s solubility and lipophilicity are important factors that can influence its bioavailability .

Result of Action

The result of the action of Benzo[d]thiazole-4-carboxylic acid is the inhibition of the growth and proliferation of Mycobacterium tuberculosis. This leads to a decrease in the bacterial load and the alleviation of the symptoms of tuberculosis .

Action Environment

The action of Benzo[d]thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .

Safety and Hazards

While specific safety and hazard information for Benzo[d]thiazole-4-carboxylic acid is not available in the retrieved sources, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .

将来の方向性

Benzothiazoles, including Benzo[d]thiazole-4-carboxylic acid, are considered as potential drug molecules. They have been customized for clinical use and are under intensive clinical investigations . They are also being used in the design of a wide variety of aromatic azoles . The development of new synthetic approaches and patterns of reactivity for benzothiazoles is an ongoing area of research .

特性

IUPAC Name |

1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFRQODQXBMILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606752 | |

| Record name | 1,3-Benzothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260529-67-6 | |

| Record name | 1,3-Benzothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzothiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。